

Application Notes and Protocols for PIK-93

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Compound of Interest

Compound Name: PIK-93

Cat. No.: B1684650

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, handling, and use of **PIK-93**, a potent inhibitor of phosphoinositide 4-kinase III β (PI4KIII β) and with activity against class I phosphoinositide 3-kinases (PI3Ks). Adherence to these protocols is crucial for ensuring the stability, efficacy, and safety of the compound in experimental settings.

Storage and Handling

Proper storage and handling of **PIK-93** are essential to maintain its chemical integrity and biological activity. Below are the recommended guidelines:

Table 1: Storage and Stability of **PIK-93**

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	≥ 4 years[1]	Store in a dry, dark place.
4°C	Short-term (days to weeks)[2]	For immediate use.	
In Solvent (e.g., DMSO)	-80°C	Up to 2 years[3]	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 year[3]	Aliquot to avoid repeated freeze-thaw cycles.	

Handling Precautions:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling **PIK-93**.
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
- Hygroscopic Nature: **PIK-93** is a crystalline solid.[1] Avoid exposure to moisture.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Solubility

The solubility of **PIK-93** in various solvents is a critical factor for the preparation of stock solutions.

Table 2: Solubility of **PIK-93**

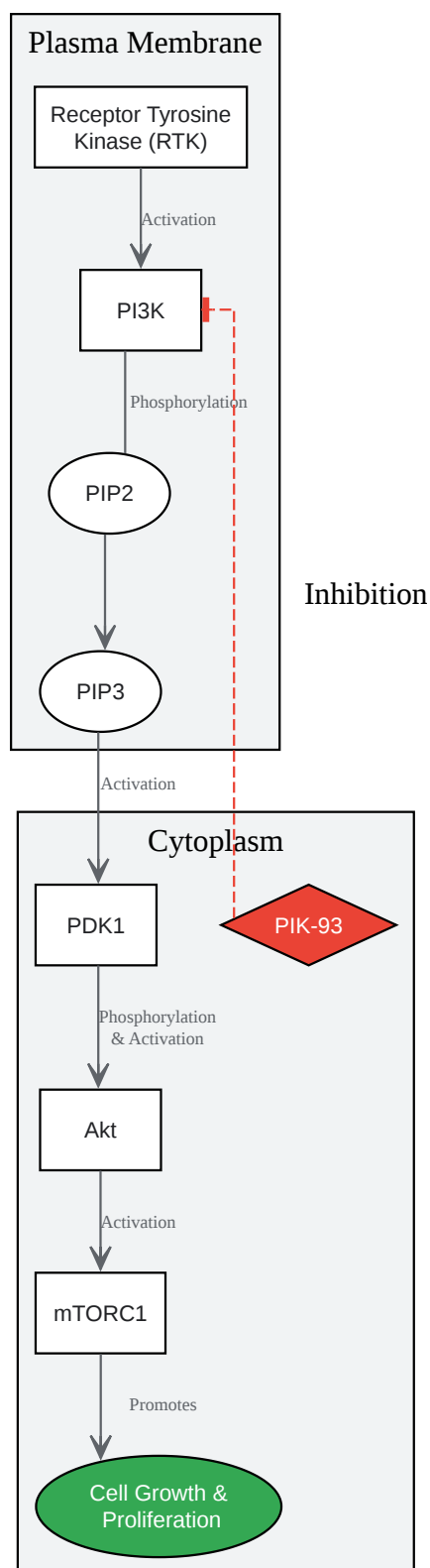
Solvent	Solubility	Reference
DMSO	5 mg/mL[1]	[1]
DMF	5 mg/mL[1]	[1]
Ethanol	0.25 mg/mL[1]	[1]

Preparation of Stock Solutions:

For most in vitro applications, a 10 mM stock solution in DMSO is recommended. To prepare a 10 mM stock solution of **PIK-93** (Molecular Weight: 389.9 g/mol) [1], dissolve 3.9 mg of the compound in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

Biological Activity and Mechanism of Action

PIK-93 is a potent inhibitor of PI4KIII β with an IC₅₀ of 19 nM.[1][3][4] It also exhibits inhibitory activity against several PI3K isoforms, including p110 α (IC₅₀ = 39 nM), p110 β (IC₅₀ = 590 nM), p110 δ (IC₅₀ = 120 nM), and p110 γ (IC₅₀ = 16 nM).[1][3][4] By inhibiting these kinases, **PIK-93** disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.



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PI3K/Akt/mTOR signaling pathway with **PIK-93** inhibition.

Experimental Protocols

In Vitro Kinase Assay Protocol

This protocol describes a standard in vitro kinase assay to determine the inhibitory activity of **PIK-93** against a target kinase (e.g., PI3K α).

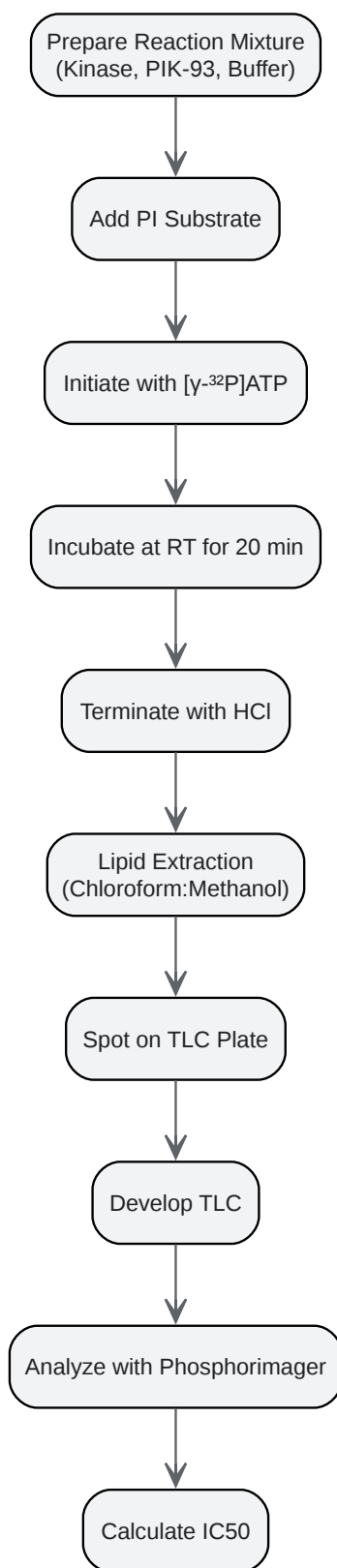
Materials:

- Recombinant human PI3K α enzyme
- **PIK-93**
- Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂)
- Phosphatidylinositol (PI) substrate
- [γ -³²P]ATP
- 1N HCl
- Chloroform:Methanol (1:1)
- TLC plates
- Developing solvent (n-propanol:1M acetic acid, 65:35)
- Phosphorimager

Procedure:

- **Prepare Reaction Mixture:** In a microcentrifuge tube, prepare the reaction mixture containing the kinase, **PIK-93** at various concentrations (typically a serial dilution), and kinase buffer.
- **Add Substrate:** Add freshly sonicated phosphatidylinositol to the reaction mixture to a final concentration of 100 μ g/mL.
- **Initiate Reaction:** Start the kinase reaction by adding [γ -³²P]ATP (containing 10 μ Ci of γ -³²P-ATP) to a final concentration of 10 μ M.

- Incubation: Incubate the reaction mixture for 20 minutes at room temperature.
- Terminate Reaction: Stop the reaction by adding 105 μ L of 1N HCl.
- Lipid Extraction: Add 160 μ L of chloroform:methanol (1:1) to the terminated reaction, vortex thoroughly, and centrifuge briefly to separate the phases.
- Spotting: Carefully transfer the lower organic phase to a new tube and spot it onto a TLC plate.
- TLC Development: Develop the TLC plate in a chamber containing the developing solvent for 3-4 hours.
- Analysis: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radioactive spots to determine the kinase activity at each **PIK-93** concentration and calculate the IC50 value.



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In vitro kinase assay workflow.

Safety and Disposal

Safety:

- Refer to the Safety Data Sheet (SDS) for detailed safety information.
- In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
- If inhaled, move to fresh air. If not breathing, give artificial respiration.

Disposal:

- Dispose of unused compound and contaminated materials in accordance with institutional and governmental regulations for chemical waste.

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